Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is a chemical compound with the molecular formula C8H5BrN2O2S It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions to facilitate the formation of the isothiocyanate group. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield thiol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Solvents: Acetone, acetonitrile, dichloromethane
Catalysts: Palladium catalysts for certain substitution reactions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Thiourea Derivatives: Formed from addition reactions with amines
Sulfonyl Derivatives: Formed from oxidation reactions
Thiol Derivatives: Formed from reduction reactions
Scientific Research Applications
Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate involves its interaction with nucleophilic sites on biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of enzyme activities and protein functions. This reactivity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-isothiocyanatopyridine-3-carboxylate
- Methyl 5-chloro-3-isothiocyanatopyridine-2-carboxylate
- Methyl 5-bromo-3-isocyanatopyridine-2-carboxylate
Uniqueness
Methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate is unique due to the specific positioning of the bromine and isothiocyanate groups on the pyridine ring. This unique structure imparts distinct reactivity and functional properties, making it a valuable compound for targeted chemical synthesis and biological studies.
Properties
Molecular Formula |
C8H5BrN2O2S |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
methyl 5-bromo-3-isothiocyanatopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2S/c1-13-8(12)7-6(11-4-14)2-5(9)3-10-7/h2-3H,1H3 |
InChI Key |
HWVPOYVIUXYTIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)N=C=S |
Origin of Product |
United States |
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